Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Ultra-precise photothermal measurements reveal near unity photoluminescence quantum yields of molecular emitters in solution†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00936F
Molecules with a photoluminescence quantum yield (PLQY) approaching unity enable new applications such as efficient luminescent solar concentrators and spectral redistributors. Moreover, they have the potential for thermally assisted photon upconversion and optical refrigeration, for which the slightest amount of non-radiative loss is detrimental. However, when the PLQY is within a few percent of 100%, it cannot be precisely determined using standard techniques. Here, we combine spectroscopic measurements with photothermal techniques to determine the photothermal threshold energy, i.e. the minimum photon energy at which the chromophores produce heat upon excitation. The PLQY is directly related to this energy and is determined for six fluorescent molecules in low concentration solutions with an unprecedented precision down to ±0.003 within 95% confidence intervals. Independent measurements based on photothermal-deflection spectroscopy and thermal lensing spectroscopy generally provide values within the margin of error, demonstrating the reliability of this measurement concept. Solutions of perylene red in carbon tetrachloride are found to have the highest PLQY of the measured series, being 0.994 ± 0.003. In addition, we observe phonon-assisted, optical upconversion when exciting perylene red within its optical gap at photon energies below its photothermal threshold. Similar measurements on perylene orange in chloroform reveal the presence of low energy sub-gap impurities, preventing upconversion when exciting at the photothermal threshold.
Detail
Front cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH90077G
A graphical abstract is available for this content
Detail
A bioinspired antibacterial and photothermal membrane for stable and durable clean water remediation†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01151D
Solar-driven steam generation has been considered as a prevalent and sustainable approach to obtain clean fresh water. However, the presence of microorganisms in seawater may cause the biofouling and degradation of polymeric photothermal materials and clog the channels for water transportation, leading to a decrease in solar evaporation efficiency during long-term usage. Herein, we have reported a facile strategy to construct a robust cellulose membrane device coated by tobramycin-doped polydopamine nanoparticles (PDA/TOB@CA). The PDA/TOB@CA membrane not only exhibited synergistic antibacterial behaviors with long-term and sustained antibiotic release profiles, but also achieved a high water evaporation rate of 1.61 kg m−2 h−1 as well as an evaporation efficiency of >90%. More importantly, the high antibacterial activity endowed the PDA/TOB@CA membrane with superb durability for stable reuse over 20 cycles, even in microbe-rich environments. Therefore, we envision that this study could pave a new pathway towards the design and fabrication of robust antibacterial and photothermal materials for long-term and stable clean water production.
Detail
Passive climate regulation with transpiring wood for buildings with increased energy efficiency†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01016J
Buildings are significant end-users of global energy. About 20% of the energy consumption worldwide is used for maintaining a comfortable indoor climate. Therefore, passive systems for indoor temperature and humidity regulation that can respond to environmental changes are very promising to reduce buildings’ energy consumption. We developed a process to improve the responsiveness of wood to humidity changes by laser-drilling microscopic holes and incorporating a hygroscopic salt (calcium chloride). The resulting “transpiring wood” displays superior water adsorption capacity and high moisture exchange rate, allowing regulation of humidity and temperature by the exchange of moisture with the surrounding air. We proved that the hygrothermal performance of transpiring wood can be used to regulate indoor climate, with associated energy savings, for various climate types, thus favoring its application in the building sector. The reduction of temperature fluctuations, thanks to the buffering of temperature peaks, can lead to an indirect energy saving of about 10% for cooling and between 4–27% for heating depending on the climate. Furthermore, our transpiring wood meets different sustainability criteria, from raw materials to the fabrication process, resulting in a product with a low overall environmental impact and that is easy to recycle.
Detail
Stable water-floating transistor with recyclability†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00733A
Electronic wastes from used devices containing environmentally hazardous materials are an immediate concern for the sustainable development of electronic and sensor industries. To address this, a highly controllable and dedicated electronic module should be devised, that allows systematic recollection of as many components from the original device for their reuse. Here, we report the total recycling of an electronic device, exploiting a water-floating system that is based on a water-compatible semiconductor as an active material. To do so, we developed a system for stable electronics on the water surface. The floating semiconductor features a tunable morphology on the water surface, and is constructed into a water-floating gated transistor (WFGT) and water floating sensor (WFS), exhibiting an on-current of 4.2 × 10−5 A and an on/off ratio of ∼103. The device showed high recyclability over 25 cycles, with an efficiency of 99 ± 0.9% within 1 cycle and 92 ± 0.7% within 30 cycles. Furthermore, the device was also found to be stable for over 10 days. Our system has the potential to be an eco-friendly, cost-effective, and scalable device that is fully recyclable, which can be applied in areas once thought of as being beyond the scope of current semiconductor technology.
Detail
Layer-polarized anomalous Hall effects in valleytronic van der Waals bilayers†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00906D
The layer-polarized anomalous Hall effect (LP-AHE), derived from the coupling between the Berry curvature and the layer degree of freedom, is of importance for both fundamental physics and device applications. Nonetheless, the current research paradigm is rooted in topological systems, rendering such a phenomenon rather scarce. Here, through model analysis, we propose an alternative, but general, mechanism for realizing the LP-AHE in valleytronic van der Waals bilayers by interlayer sliding. The interaction between out-of-plane ferroelectricity and A-type antiferromagnetism gives rise to the layer-locked Berry curvature and thus the long-sought LP-AHE in bilayer systems. The LP-AHE can be strongly coupled with sliding ferroelectricity, rendering it ferroelectrically controllable and reversible. The mechanism is demonstrated in a series of real valleytronic materials, including bilayer VSi2P4, VSi2N4, FeCl2, RuBr2 and VClBr. The new mechanism and phenomena provide a significant new direction to realize the LP-AHE and explore its application in electronics.
Detail
Conjugated polymer blends for faster organic mixed conductors†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00861K
A model mixed-conducting polymer, blended with an amphiphilic block-copolymer, is shown to yield systems with drastically enhanced electro-chemical doping kinetics, leading to faster electrochemical transistors with a high transduction. Importantly, this approach is robust and reproducible, and should be readily adaptable to other mixed conductors without the need for exhaustive chemical modification.
Detail
High-efficiency organic solar cells processed from a real green solvent†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01314B
The fabrication of organic solar cells (OSCs) depends heavily on the use of highly toxic chlorinated solvents, which are incompatible with industrial manufacturing. The reported alternative solvents such as non-halogenated aromatic hydrocarbons and cyclic ethers are also not really “green” according to the “Globally Harmonized System of Classification and Labelling of Chemicals” of the United Nations. Therefore, processing from real green solvents such as water, alcohols, or anisole will constitute a big breakthrough for OSCs. However, it is fundamentally challenging to obtain high-performance photovoltaic materials processable from these solvents. Herein, we propose the incorporation of a B–N covalent bond, which has a dipole moment of 1.84 Debye, into the conjugated backbone of polymer donors to fabricate high-efficiency OSCs from anisole, a real green and eco-compatible solvent recommended by the United Nations. Based on a newly developed B–N-based polymer, the OSCs with a record-high efficiency of 15.65% in the 0.04 cm2 device and 14.01% in the 1.10 cm2 device have thus been realized via real green processing.
Detail
High-strength, low infrared-emission nonmetallic films for highly efficient Joule/solar heating, electromagnetic interference shielding and thermal camouflage†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01073A
High-strength nonmetallic materials with low infrared (IR) emission are rare in nature, yet highly anticipated especially in military and aerospace fields for thermal camouflage, IR stealth, energy-saving heating. Here, we reported a high-strength (422 MPa) nonmetallic film with very low IR emissivity (12%), realized by constructing alternating multilayered structures consisting of successive MXene functionalized outer layers and continuous GO reinforced inner layers. This nonmetallic film is capable of competing with typical stainless steel (415 MPa, 15.5%), and exhibits remarkable thermal camouflage performance (ΔT = 335 °C), ultrahigh Joule heating capability (350 °C at 2 V), excellent solar-to-thermal conversion efficiency (70.2%), and ultrahigh specific electromagnetic interference shielding effectiveness (83 429 dB cm−1). Impressively, these functionalities can be maintained well after prolonged outdoor aging, and even after undergoing harsh application conditions including strong acid/alkali and boiling water immersion, and cryogenic (−196 °C) temperature.
Detail
A PEG-lipid-free COVID-19 mRNA vaccine triggers robust immune responses in mice†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01260J
COVID-19 mRNA vaccines represent a completely new category of vaccines and play a crucial role in controlling the COVID-19 pandemic. In this study, we have developed a PEG-lipid-free two-component mRNA vaccine (PFTCmvac) by formulating mRNA encoding the receptor binding domain (RBD) of SARS-CoV-2 into lipid-like nanoassemblies. Without using polyethylene glycol (PEG)-lipids, the self-assembled PFTCmvac forms thermostable nanoassemblies and exhibits a dose-dependent cellular uptake and membrane disruption, eventually leading to high-level protein expression in both mammalian cells and mice. Vaccination with PFTCmvac elicits strong humoral and cellular responses in mice, without evidence of significant adverse reactions. In addition, the vaccine platform does not trigger complement activation in human serum, even at a high serum concentration. Collectively, the PEG-lipid-free two-component nanoassemblies provide an alternative delivery technology for COVID-19 mRNA vaccines and opportunities for the rapid production of new mRNA vaccines against emerging infectious diseases.
Detail
Spectroscopic analysis of vibrational coupling in multi-molecular excited states†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00829G
Multi-molecular excited states accompanied by intra- and inter-molecular geometric relaxation are commonly encountered in optical and electrooptical studies and applications of organic semiconductors as, for example, excimers or charge transfer states. Understanding the dynamics of these states is crucial to improve organic devices such as light emitting diodes and solar cells. Their full microscopic description, however, demands sophisticated tools such as ab initio quantum chemical calculations which come at the expense of high computational costs and are prone to errors by assumptions as well as iterative algorithmic procedures. Hence, the analysis of spectroscopic data is often conducted at a phenomenological level only. Here, we present a toolkit to analyze temperature dependent luminescence data and gain first insights into the relevant microscopic parameters of the molecular system at hand. By means of a Franck–Condon based approach considering a single effective inter-molecular vibrational mode and different potentials for the ground and excited state we are able to explain the luminescence spectra of such multi-molecular states. We demonstrate that by applying certain reasonable simplifications the luminescence of charge transfer states as well as excimers can be satisfactorily reproduced for temperatures ranging from cryogenics to above room temperature. We present a semi-classical and a quantum-mechanical description of our model and, for both cases, demonstrate its applicability by analyzing the temperature dependent luminescence of the amorphous donor–acceptor heterojunction tetraphenyldibenzoperiflanthene:C60 as well as polycrystalline zinc-phthalocyanine to reproduce the luminescence spectra and extract relevant system parameters such as the excimer binding energy.
Detail
A processable, scalable, and stable full-color ultralong afterglow system based on heteroatom-free hydrocarbon doped polymers†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00998F
Although room-temperature phosphorescence (RTP) organic materials are a widely-studied topic especially popular in recent decades, long-lived RTP able to fulfil broad time-resolved application requirements reliably, are still rare. Polymeric materials doped with phosphorescent chromophores generally feature high productivity and diverse applications, compared with their crystalline counterparts. This study proves that pure polycyclic aromatic hydrocarbons (PAHs) may even outperform chromophores containing hetero- or heavy-atoms. Full-color (blue, green, orange and red) polymer–PAHs with lifetimes >5000 ms under ambient conditions are constructed, which provide impressive values compared to the widely reported polymer-based RTP materials in the respective color regions. The polymer–PAHs could be fabricated on a large-scale using various methods (solution, melt and in situ polymerization), be processed into diverse forms (writing ink, fibers, films, and complex 3D architectures), and be used in a range of applications (anti-counterfeiting, information storage, and oxygen sensors). Plus their environmental (aqueous) stability makes the polymer–PAHs a promising option to expand the portfolio of organic RTPs.
Detail
Elucidating correlated defects in metal organic frameworks using theory-guided inelastic neutron scattering spectroscopy†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00914E
Metal organic frameworks (MOFs) that incorporate metal oxide cluster nodes, exemplified by UiO-66, have been widely studied, especially in terms of their deviations from the ideal, defect-free crystalline structures. Although defects such as missing linkers, missing nodes, and the presence of adventitious synthesis-derived node ligands (such as acetates and formates) have been proposed, their exact structures remain unknown. Previously, it was demonstrated that defects are correlated and span multiple unit cells. The highly specialized techniques used in these studies are not easily applicable to other MOFs. Thus, there is a need to develop new experimental and computational approaches to understand the structure and properties of defects in a wider variety of MOFs. Here, we show how low-frequency phonon modes measured by inelastic neutron scattering (INS) spectroscopy can be combined with density functional theory (DFT) simulations to provide unprecedented insights into the defect structure of UiO-66. We are able to identify and assign peaks in the fingerprint region (<100 cm−1) which correspond to phonon modes only present in certain defective topologies. Specifically, this analysis suggests that our sample of UiO-66 consists of predominantly defect-free fcu regions with smaller domains corresponding to a defective bcu topology with 4 and 2 acetate ligands bound to the Zr6O8 nodes. Importantly, the INS/DFT approach provides detailed structural insights (e.g., relative positions and numbers of acetate ligands) that are not accessible with microscopy-based techniques. The quantitative agreement between DFT simulations and the experimental INS spectrum combined with the relative simplicity of sample preparation, suggests that this methodology may become part of the standard and preferred protocol for the characterization of MOFs, and, in particular, for elucidating the structure defects in these materials.
Detail
Back cover
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH90011H
A graphical abstract is available for this content
Detail
A melanin-inspired robust aerogel for multifunctional water remediation†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01474B
Solar-driven vapor generation has emerged as a promising wastewater remediation technology for clean water production. However, the complicated and diversified contaminants in wastewater still restrict its practical applications. Herein, inspired by the melanin in nature, a robust aerogel was facilely fabricated for multifunctional water remediation via a one-pot condensation copolymerization of 5,6-dihydroxyindole and formaldehyde. Benefiting from the superhydrophilicity, underwater superoleophobicity, and synergistic coordination effects, the resulting aerogel not only showed excellent performances in underwater oil resistance and oil–water separation ability, but also removed organic dyes and heavy metal ions contaminants in wastewater simultaneously. Moreover, owing to its admirable light harvesting capacity and porous microstructure for fast water transportation, the aerogel-based evaporator exhibited an excellent evaporation rate of 1.42 kg m−2 h−1 with a 91% evaporation efficiency under 1 sun illumination, which can be reused for long-term water evaporation. Note that such a stable evaporation rate could be maintained even in wastewater containing complex multicomponent contaminants. Outdoor evaporation experiments for lotus pond wastewater under natural sunlight also proved its great potential in practical applications. All those promising features of this all-in-one melanin-inspired aerogel may provide new strategies for the development of robust photothermal devices for multifunctional solar-driven water remediation.
Detail
Frequency-dependent stimulated and post-stimulated voltage control of magnetism in transition metal nitrides: towards brain-inspired magneto-ionics†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01087A
Magneto-ionics, which deals with the change of magnetic properties through voltage-driven ion migration, is expected to be one of the emerging technologies to develop energy-efficient spintronics. While a precise modulation of magnetism is achieved when voltage is applied, much more uncontrolled is the spontaneous evolution of magneto-ionic systems upon removing the electric stimuli (i.e., post-stimulated behavior). Here, we demonstrate a voltage-controllable N ion accumulation effect at the outer surface of CoN films adjacent to a liquid electrolyte, which allows for the control of magneto-ionic properties both during and after voltage pulse actuation (i.e., stimulated and post-stimulated behavior, respectively). This effect, which takes place when the CoN film thickness is below 50 nm and the voltage pulse frequency is at least 100 Hz, is based on the trade-off between generation (voltage ON) and partial depletion (voltage OFF) of ferromagnetism in CoN by magneto-ionics. This novel effect may open opportunities for new neuromorphic computing functions, such as post-stimulated neural learning under deep sleep.
Detail
4f → 3d sensitization: a luminescent EuII–MnII heteronuclear complex with a near-unity quantum yield†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01123A
A new heteronuclear EuII–MnII complex [Eu(N2O6)]MnBr4 (N2O6 = 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) is designed and synthesized, which shows an intense green emission from MnII with a near-unity photoluminescence quantum yield. Measurement of excited-state dynamics demonstrated the sensitization process from EuII to MnII, which represents the first example of f → d molecular sensitization. Due to the large optical absorption cross-section of the EuII center, [Eu(N2O6)]MnBr4 shows an emission intensity 7 to 2500 times stronger than that of the SrII–MnII control complex [Sr(N2O6)]MnBr4 upon the excitation of near ultraviolet to blue light.
Detail
Designing rare earth-free high entropy oxides with a tungsten bronze structure for thermoelectric applications†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH01488B
In recent years, forming high entropy oxides has emerged as one of the promising approaches to designing oxide thermoelectrics. Entropy engineering is an excellent strategy to improve thermoelectric performance by minimizing the thermal conductivity arising from enhanced multi-phonon scattering. In the present work, we have successfully synthesized a rare-earth-free single phase solid solution of novel high entropy niobate (Sr0.2Ba0.2Li0.2K0.2Na0.2)Nb2O6, with a tungsten bronze structure. This is the first report on the thermoelectric properties of high entropy tungsten bronze-type structures. We have obtained a maximum Seebeck coefficient of −370 μV K−1 at 1150 K, which is the highest among tungsten bronze-type oxide thermoelectrics. The minimum thermal conductivity of 0.8 W m−1 K−1 is obtained at 330 K, which is so far the lowest reported value among rare-earth-free high entropy oxide thermoelectrics. This synergistic combination of large Seebeck and record low thermal conductivity gives rise to a maximum ZT of 0.23 which is so far the highest among rare-earth free high entropy oxide-based thermoelectrics.
Detail
Hard ferrite magnetic insulators revealing giant coercivity and sub-terahertz natural ferromagnetic resonance at 5–300 K†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00089C
The temperature behavior of the magnetic properties is crucial for the application of magnetic materials. Recently, giant room temperature coercivities (20–36 kOe) and sub-terahertz natural ferromagnetic resonance (NFMR) frequencies (160–250 GHz) were observed for single-domain M-type hexaferrites with high aluminum substitution. Herein, the temperature dependences of the magnetic properties and natural ferromagnetic resonance are studied at 5–300 K for single-domain Sr1−x/12Cax/12Fe12−xAlxO19 (x = 1.5–5.5) particles. It is shown that the samples maintain their magnetic hardness over the whole temperature range. The coercivity and NFMR frequencies have a maximum shifting to the low-temperature region with a rise in aluminum concentration. The highest coercivity of 42 kOe and the maximum NFMR frequency of 297 GHz are observed for x = 5.5 at 180 K.
Detail
Learning from human metabolism for nanomedicine: a convertible bismuth-agent for tumour-selective theranostics†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00077J
Tumour-selective theranostic agents have attracted considerable interest over the past decade in oncology owing to their extraordinary anticancer efficacy. However, it still remains a challenge to develop theranostic agents balancing biocompatibility, multidimensional theranostics, tumour-selectivity, and simple components. Inspired by the metabolic pathways of exogenous sodium selenite against selenium-deficient diseases, reported here is the first convertible bismuth-based agent for tumour-selective theranostic functionalities. The specifically overexpressed substances in tumour tissue enable it to act as a natural reactor for the conversion from bismuth selenite to bismuth selenide, activating the theranostic functionalities specifically in tumour tissues. The converted product exhibits excellent multidimensional imaging-guided therapy. This study not only demonstrates a simple agent with both biocompatibility and sophisticated tumour-selective theranostic functionalities, but also pioneers a new approach from emulating nature towards oncological theranostic applications.
Detail
2464
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.60 52 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/materhoriz
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Reviews Minireviews Focus articles Comments